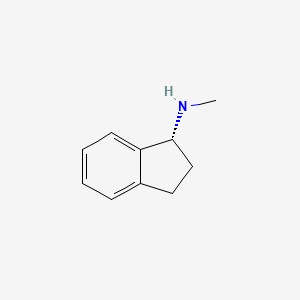
N-Methyl-1(R)-aminoindan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methyl-1®-aminoindan is a fascinating compound with a bicyclic structure. It serves as a versatile building block in the synthesis of various functionalized heterocyclic compounds. These compounds find applications in pharmacology, including antitumor, antibacterial, and antileishmanial activities .
Méthodes De Préparation
The synthetic routes for N-Methyl-1®-aminoindan involve cyclization reactions. One common method is the intramolecular cyclization of intermediates, where the amino group attacks a carbonyl group to form the desired compound . Unfortunately, specific reaction conditions and industrial production methods are not widely documented.
Analyse Des Réactions Chimiques
N-Methyl-1®-aminoindan can undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions are not explicitly reported. the resulting products from these reactions contribute to the compound’s diverse pharmacological properties.
Applications De Recherche Scientifique
N-Methyl-1®-aminoindan has been studied extensively for its potential applications in chemistry, biology, medicine, and industry. Researchers explore its use as a scaffold for designing novel drugs, especially due to its bicyclic structure. Further studies are needed to uncover its full range of applications.
Mécanisme D'action
The exact mechanism by which N-Methyl-1®-aminoindan exerts its effects remains an active area of research. It likely interacts with specific molecular targets and pathways, influencing cellular processes. detailed information on these interactions is yet to be fully elucidated.
Comparaison Avec Des Composés Similaires
While N-Methyl-1®-aminoindan is unique in its structure, it shares similarities with other indan derivatives. Further comparative studies can shed light on its distinct features and advantages over related compounds.
Remember that research in this field is ongoing, and new findings may emerge
Propriétés
Formule moléculaire |
C10H13N |
|---|---|
Poids moléculaire |
147.22 g/mol |
Nom IUPAC |
(1R)-N-methyl-2,3-dihydro-1H-inden-1-amine |
InChI |
InChI=1S/C10H13N/c1-11-10-7-6-8-4-2-3-5-9(8)10/h2-5,10-11H,6-7H2,1H3/t10-/m1/s1 |
Clé InChI |
AIXUYZODYPPNAV-SNVBAGLBSA-N |
SMILES isomérique |
CN[C@@H]1CCC2=CC=CC=C12 |
SMILES canonique |
CNC1CCC2=CC=CC=C12 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


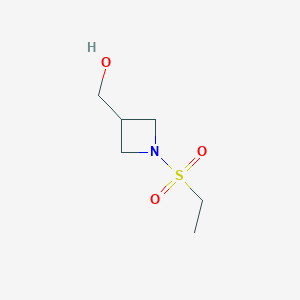
![3-Bromo-5-[(difluoromethyl)sulphonyl]-4-methoxyaniline](/img/structure/B12845114.png)
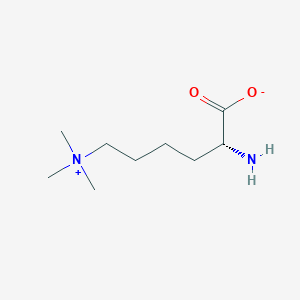

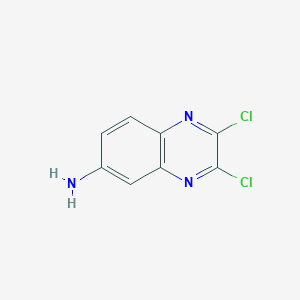
![3,5-Dibromo-2-[(4-fluorobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B12845135.png)
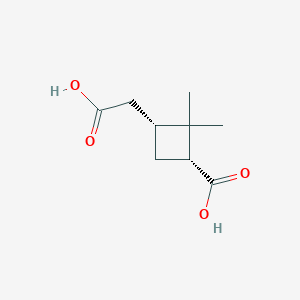
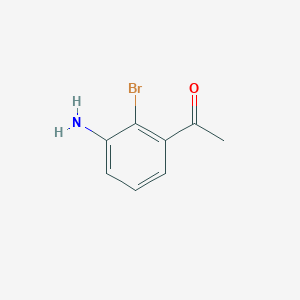
![Ethyl thiazolo[4,5-b]pyridine-6-carboxylate](/img/structure/B12845146.png)
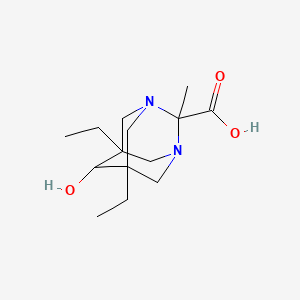

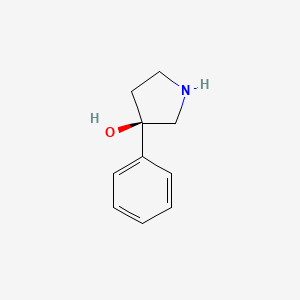

![2-(3-(3-Chlorobenzyl)-3,4-dihydrobenzo[4,5]imidazo[1,2-a][1,3,5]triazin-1(2H)-yl)ethan-1-ol](/img/structure/B12845176.png)
